molecular formula C10H11NO2 B1333669 1,2,3,4-Tetrahydroquinoline-6-carboxylic acid CAS No. 5382-49-0

1,2,3,4-Tetrahydroquinoline-6-carboxylic acid

Cat. No. B1333669
CAS RN: 5382-49-0
M. Wt: 177.2 g/mol
InChI Key: ARNALYPZOYPNAF-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroquinoline-6-carboxylic acid is a chemical compound that is not directly mentioned in the provided papers. However, the papers discuss various derivatives of tetrahydroquinoline carboxylic acids, which are structurally related and often serve as important intermediates in the synthesis of biologically active compounds, including peptide-based drugs .

Synthesis Analysis

The synthesis of tetrahydroquinoline derivatives is a topic of interest in several papers. A rapid synthesis method for a hydroxyisoquinoline carboxylic acid derivative is described using the Pictet-Spengler reaction followed by catalytic dehalogenation to achieve high optical purity . Another paper outlines the synthesis of doubly constrained tetrahydroisoquinoline carboxylic acid derivatives through cyclocondensation and cyclopropanation reactions . Additionally, a novel route for the synthesis of tetrahydroisoquinoline-3-carboxylic acid derivatives is reported, utilizing a combination of [2+2+2]- and [4+2]-cycloaddition reactions . The diversity-oriented synthesis of medicinally important tetrahydroisoquinoline derivatives is also discussed, highlighting various synthetic approaches such as enyne metathesis and Diels-Alder reactions .

Molecular Structure Analysis

The molecular structure of tetrahydroquinoline derivatives is characterized by the presence of a four-membered saturated ring fused to a quinoline moiety. The papers provide insights into the structural analysis of these compounds using techniques like 2D DQF-COSY and 2D NOESY NMR, which help in understanding the rotational isomerism of bicyclic amino acid derivatives . The structural assignments are based on a combination of microanalytical and spectral data, including IR, MS, and NMR .

Chemical Reactions Analysis

The chemical reactivity of tetrahydroquinoline derivatives is explored in the context of their use in peptide synthesis and the construction of biologically active compounds. For instance, the synthesis of peptides containing tetrahydroquinoline-2-carboxylic acid is described, with a focus on the absolute configurations of the amino acids and their derivatives . The diastereoselective alkylation at the 1-position of phenylalanine-derived precursors is another example of the chemical transformations these compounds can undergo, leading to the synthesis of alkaloids like (+)-corlumine .

Physical and Chemical Properties Analysis

Scientific Research Applications

1,2,3,4-Tetrahydroquinoline-6-carboxylic acid is a chemical compound with the CAS Number: 5382-49-0 . Its molecular weight is 177.2 .

THIQs, a class of compounds to which 1,2,3,4-Tetrahydroquinoline-6-carboxylic acid belongs, are a large group of natural products . They have garnered a lot of attention in the scientific community due to their diverse biological activities against various infective pathogens and neurodegenerative disorders . This has resulted in the development of novel THIQ analogs with potent biological activity .

Safety And Hazards

The safety information available indicates that 1,2,3,4-Tetrahydroquinoline-6-carboxylic acid may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .

properties

IUPAC Name

1,2,3,4-tetrahydroquinoline-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c12-10(13)8-3-4-9-7(6-8)2-1-5-11-9/h3-4,6,11H,1-2,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARNALYPZOYPNAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)C(=O)O)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80381480
Record name 1,2,3,4-Tetrahydroquinoline-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>26.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26727479
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1,2,3,4-Tetrahydroquinoline-6-carboxylic acid

CAS RN

5382-49-0
Record name 1,2,3,4-Tetrahydroquinoline-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,4-tetrahydroquinoline-6-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Quinoline-6-carboxylic acid (1.0 eq, 14.01 mmol) and ammonium formate (22 g, 350.1 mmol) were dissolved in MeOH (100 mL) and 10% Pd/C (4.04 g) was added. The solution was heated at reflux for 2.5 h then cooled to room temperature and filtered through celite. The solvent was removed to provide 1,2,3,4-tetrahydroquinoline-6-carboxylic acid in quantitative yield. 1H NMR (200 MHz, DMSO) δ1.78 (m, 2H), 2.65 ((m, 2H), 3.2 (m, 2H), 6.4 (m, 2H), 7.45 (m, 2H).
Quantity
14.01 mmol
Type
reactant
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
4.04 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,4-Tetrahydroquinoline-6-carboxylic acid
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Citations

For This Compound
45
Citations
L Chen, AM Chan, PT Wilder… - Drug Development …, 2022 - Wiley Online Library
MCL‐1 is a member of the BCL‐2 family of proteins that regulates the mitochondrial pathway of apoptosis. Overexpression of MCL‐1 is associated with the development and …
Number of citations: 1 onlinelibrary.wiley.com
B Kaye, NM Woolhouse - Annals of Tropical Medicine & …, 1976 - Taylor & Francis
Drug metabolism and kinetics are factors in determining the toxicity and efficacy of several schistosomicidal compounds. Faigle and Keberle (1969) reported that the incidence of the …
Number of citations: 38 www.tandfonline.com
B Kaye, DW Roberts - Xenobiotica, 1980 - Taylor & Francis
1. The extent of metabolism of oxamniquine, 6-hydroxymethyl-7-nitro-2-isopropylaminomethyl-1,2,3,4-tetrahydroquinoline, in the gut of the dog has been studied using an intestinal …
Number of citations: 12 www.tandfonline.com
L Chen, J Chauhan, JL Yap, CC Goodis… - RSC Medicinal …, 2023 - pubs.rsc.org
The anti-apoptotic protein MCL-1, which is overexpressed in multiple cancers, is presently a focus for the development of targeted drugs in oncology. We previously discovered …
Number of citations: 1 pubs.rsc.org
P Marchand, A Puget, G Le Baut, P Emig, M Czech… - Tetrahedron, 2005 - Elsevier
Dihydropyrroloquinolines have been synthesized reacting 8-arylethynyl-1,2,3,4-tetrahydroquinolines in the presence of palladium(II) chloride catalyst. Heteroannulation has been …
Number of citations: 20 www.sciencedirect.com
Z Miaomiao, H Bo, M Haojie, Z Liang… - Chinese Journal of …, 2021 - sioc-journal.cn
A ligand-and base-free method for the catalytic synthesis of bioactive 1, 2, 3, 4-tetrahydroquinolines via the homogeneous iridium-catalyzed hydrogenation of quinolines and related N-…
Number of citations: 1 sioc-journal.cn
KA Skupinska, EJ McEachern, RT Skerlj… - The Journal of Organic …, 2002 - ACS Publications
A method to prepare amino-substituted 5,6,7,8-tetrahydroquinolines and 5,6,7,8-tetrahydroisoquinolines via catalytic hydrogenation of the corresponding acetamido-substituted …
Number of citations: 36 pubs.acs.org
VM Asaula, VV Buryanov, BY Solod… - European Journal of …, 2021 - Wiley Online Library
A set of 20 composites was prepared by pyrolysis of Co 2+ complexes with 1,10‐phenanthroline, melamine and 1,2‐diaminobenzene. These composites were tested as the catalysts for …
H Togo, Y Hoshina, T Muraki… - The Journal of …, 1998 - ACS Publications
Sulfonamides of primary amines bearing an aromatic ring at the γ-position were treated with (diacyloxyiodo)arenes and iodine under irradiation conditions with a tungsten lamp to give …
Number of citations: 126 pubs.acs.org
K Chintalapudi - 2021 - search.proquest.com
Electro-organic reactions are becoming increasingly important due to interests in energy efficient and green synthetic methodologies. Existing electro-synthetic methods largely focus on …
Number of citations: 2 search.proquest.com

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